2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Overview
Description
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NOSThis compound is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the sixth position on the benzothiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole typically involves the bromination of 6-(trifluoromethoxy)benzo[d]thiazole. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, or Heck reactions to form biaryl or other complex structures
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thioethers.
Coupling Products: Biaryl or other complex structures
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its unique structural features.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is not extensively studied. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Amino-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with an amino group instead of a bromine atom
Uniqueness: 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNQLMJVHMDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674967 | |
Record name | 2-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628725-99-5 | |
Record name | 2-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-(trifluoromethoxy)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.